molecular formula C18H18N2O8 B4893017 [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate

[2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate

Cat. No. B4893017
M. Wt: 390.3 g/mol
InChI Key: PTLPTSCPRDHTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate, also known as NBOMe, is a potent psychoactive compound that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, NBOMe has gained popularity among the recreational drug users due to its hallucinogenic effects. However,

Mechanism of Action

[2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate acts by binding to the serotonin 5-HT2A receptor and stimulating it to produce a cascade of intracellular signaling pathways. This results in the activation of various brain regions that are responsible for the perception of sensory stimuli, emotions, and thoughts. The exact mechanism of action of [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate is still not fully understood, and more research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
[2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate has been shown to produce a range of biochemical and physiological effects in animal and human studies. These include changes in heart rate, blood pressure, body temperature, and respiration. It also alters the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood, reward, and motivation.

Advantages and Limitations for Lab Experiments

One of the advantages of using [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of this receptor. However, its psychoactive effects and potential toxicity make it difficult to use in vivo studies. Moreover, the legal and ethical implications of using [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate in human studies need to be carefully considered.

Future Directions

There are several future directions for research on [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate. One area of interest is the development of new drugs based on the structure of [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate that can be used in the treatment of mental health disorders. Another area of research is the investigation of the long-term effects of [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate on the brain and behavior. Moreover, more studies are needed to understand the mechanism of action of [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate and its effects on different brain regions and neurotransmitter systems.
Conclusion:
In conclusion, [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate is a potent psychoactive compound that has potential therapeutic uses in the treatment of mental health disorders. Its ability to modulate the serotonin 5-HT2A receptor makes it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and long-term effects on the brain and behavior.

Synthesis Methods

The synthesis of [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate involves the reaction between 2-(1,3-benzodioxol-5-yl)ethanamine and 4-nitrobenzaldehyde in the presence of a reducing agent and an acid catalyst. The resulting product is then purified and converted into oxalate salt for stability and storage.

Scientific Research Applications

[2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate has been studied for its potential therapeutic uses in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been found to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. [2-(1,3-benzodioxol-5-yl)ethyl](4-nitrobenzyl)amine oxalate's ability to modulate this receptor makes it a promising candidate for the development of new drugs for mental health disorders.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4-nitrophenyl)methyl]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4.C2H2O4/c19-18(20)14-4-1-13(2-5-14)10-17-8-7-12-3-6-15-16(9-12)22-11-21-15;3-1(4)2(5)6/h1-6,9,17H,7-8,10-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLPTSCPRDHTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-N-[(4-nitrophenyl)methyl]ethanamine;oxalic acid

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